molecular formula C9H11FN2O3 B8694665 5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one CAS No. 63650-59-9

5-Fluoro-2-((tetrahydrofuran-2-yl)methoxy)pyrimidin-4(1H)-one

Cat. No. B8694665
Key on ui cas rn: 63650-59-9
M. Wt: 214.19 g/mol
InChI Key: RRKFKZLUWLODTF-UHFFFAOYSA-N
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Patent
US04092313

Procedure details

A 40 g quantity of tetrahydrofurfuryl alcohol and 7.2 g of sodium hydride are added to 200 ml of absolute toluene, and the mixture is stirred at 75°-80° C for 15 hours. Subsequently 14.9 g of 2-chloro-5-fluoropyrimidin-4-one is added to the reaction mixture, and the resulting mixture is heated in a sealed tube at 148° to 150° C for 5 hours for reaction. The resulting reaction mixture is treated in the same manner as in Example 6 to give 15.4 g of white crystalline 2-tetrahydrofurfuryloxy-5-fluoropyrimidin-4-one in a yield of 72.0%, m.p. 89°-91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.[H-].[Na+].Cl[C:11]1[NH:16][C:15](=[O:17])[C:14]([F:18])=[CH:13][N:12]=1>C1(C)C=CC=CC=1>[CH2:1]([O:7][C:11]1[NH:16][C:15](=[O:17])[C:14]([F:18])=[CH:13][N:12]=1)[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CCCO1)O
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC1=NC=C(C(N1)=O)F

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 75°-80° C for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated in a sealed tube at 148° to 150° C for 5 hours for reaction
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
ADDITION
Type
ADDITION
Details
is treated in the same manner as in Example 6

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C1CCCO1)OC1=NC=C(C(N1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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